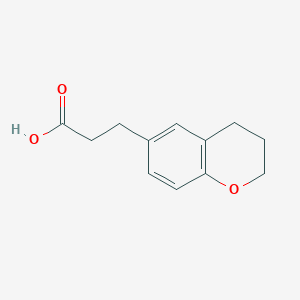
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. The specific compound is not directly mentioned in the provided papers, but the synthesis and properties of related pyrimidine derivatives are discussed, which can provide insights into the compound's characteristics.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, diastereoselective syntheses of 3-aryl-5-(arylalkyl)-6-methyl-1-(1-phenylethyl)thioxotetrahydropyrimidin-4(1H)-ones involve the condensation of aryl isothiocyanates with ethyl 3-(1-phenylethylamino)butanoate in a one-pot reaction, which could be related to the synthesis of the compound . Additionally, the Vilsmeier reaction of 3-aminopropenamides has been used for the one-pot synthesis of pyrimidin-4(3H)-ones, which might offer a pathway for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring, as well as the presence of additional functional groups, can significantly influence the chemical behavior and biological activity of these compounds. The stereochemical outcome of the product is determined by the orientations of the exocyclic and endocyclic groups, as seen in the synthesis of thioxotetrahydropyrimidin-4(1H)-ones .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including coupling reactions. For example, a Pd-catalyzed coupling reaction of 6-hydroxy-2-(prop-2-yn
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Catalytic Applications
Research on pyranopyrimidine derivatives highlights the importance of hybrid catalysts in synthesizing complex pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. These compounds, including pyranopyrimidines, are synthesized using a variety of hybrid catalysts such as organocatalysts, metal catalysts, and green solvents, demonstrating the compound's synthetic versatility and potential for creating lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Biological Activities
Anti-Inflammatory Properties : Substituted tetrahydropyrimidine derivatives have shown significant in vitro anti-inflammatory activity, indicating the potential of pyrimidine compounds in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Applications : Functionalized quinazolines and pyrimidines, including derivatives similar in structure to the compound of interest, find applications in optoelectronic materials due to their luminescent and electroluminescent properties. This includes usage in organic light-emitting diodes (OLEDs) and as materials for nonlinear optical applications, highlighting the potential utility of pyrimidine derivatives in electronic device fabrication (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antidepressant Targets : The study of antidepressants targeting 5-HT1A receptors found that compounds with pyrimidine structures, among others, exhibit antidepressant effects. This indicates the potential role of pyrimidine derivatives in the development of new treatments for depression (Wang, Zhang, Du, Ding, Gong, & Liu, 2019).
Eigenschaften
IUPAC Name |
3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S.BrH/c8-3-1-6-11-7-9-4-2-5-10-7;/h1-6,8H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGSJXDDWDZLSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424940 |
Source


|
| Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide | |
CAS RN |
435345-26-9 |
Source


|
| Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



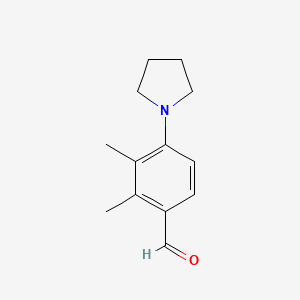



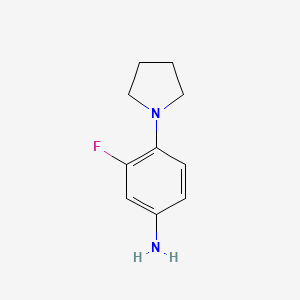
![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)
![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)
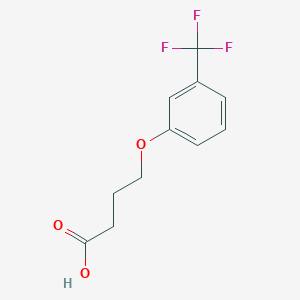
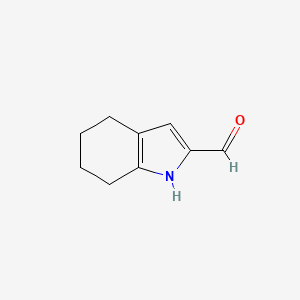
![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)
![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)
